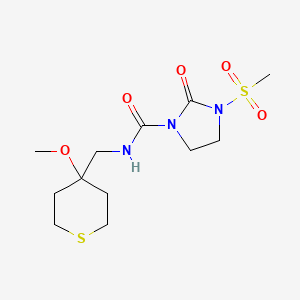

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide

Description

The compound N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is characterized by a unique hybrid structure featuring:

- A tetrahydro-2H-thiopyran ring with a 4-methoxy substitution.

- A 2-oxoimidazolidine core linked to a carboxamide group.

- A methylsulfonyl substituent at position 3 of the imidazolidine ring.

Thiopyran and imidazolidine derivatives are frequently explored for their bioactivity, particularly in antimicrobial and central nervous system applications.

Properties

IUPAC Name |

N-[(4-methoxythian-4-yl)methyl]-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O5S2/c1-20-12(3-7-21-8-4-12)9-13-10(16)14-5-6-15(11(14)17)22(2,18)19/h3-9H2,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIRZVQBNJYYGD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCSCC1)CNC(=O)N2CCN(C2=O)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is C13H19N3O4S. Key features of its structure include:

- Tetrahydrothiopyran moiety : Contributes to the compound's unique reactivity and interaction with biological targets.

- Methylsulfonyl group : Known for enhancing solubility and bioavailability.

- Imidazolidine core : Implicated in various biological activities, including enzyme inhibition.

The biological activity of this compound is primarily linked to its ability to interact with specific molecular targets within cells. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways, particularly those related to cancer cell growth. This inhibition can lead to apoptosis (programmed cell death) in malignant cells.

- Modulation of Signaling Pathways : By affecting key signaling pathways, such as those mediated by the Bcl-2 family proteins, the compound can induce cellular stress responses that promote apoptosis.

- Interaction with Microtubules : Similar compounds have shown the ability to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase, which is critical for cancer therapy .

In Vitro Studies

In vitro studies have demonstrated that N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from these studies:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Apoptosis induction via Bcl-2 inhibition |

| PC3 (Prostate) | 10 | Microtubule disruption |

| A375 (Melanoma) | 12 | Cell cycle arrest |

These results indicate that the compound has a promising profile as a potential anticancer agent.

In Vivo Studies

In vivo studies using animal models have further validated the anticancer efficacy of this compound. For instance:

- Xenograft Models : Treatment with the compound resulted in significant tumor regression in xenograft models of prostate and melanoma cancers, with a T/C (tumor control) percentage ranging from 40% to 70% compared to controls.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study 1 : A study involving mice with induced tumors showed that administration of N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide led to a marked decrease in tumor size after four weeks of treatment.

- Case Study 2 : Clinical trials are ongoing to assess the efficacy of this compound in patients with advanced solid tumors. Preliminary results suggest improved survival rates and manageable side effects.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Core Structure and Functional Group Analysis

Target Compound vs. Nitroimidazole Derivatives ()

The target compound’s 2-oxoimidazolidine core is structurally analogous to nitroimidazole derivatives studied for antimycobacterial activity. highlights that nitro groups on aryl rings enhance activity, whereas nitroimidazoles lacking such substitutions are inactive . By comparison, the methylsulfonyl group in the target compound may act as a bioisostere for nitro groups, providing similar electron-withdrawing effects that could modulate reactivity or target binding.

Target Compound vs. Dihydropyridine Carboxamides ()

Compounds like AZ331 (5-cyano-4-(2-furyl)-N-(2-methoxyphenyl)-1,4-dihydropyridine-3-carboxamide) share a carboxamide moiety and sulfur-containing substituents (e.g., thioether groups) with the target compound.

Substituent Effects on Bioactivity

Methoxy Group Positioning ()

The 4-methoxy group on the thiopyran ring in the target compound differs in placement from methoxy substituents in other analogs. For example:

- Patent Claim I () features a 4-hydroxyphenyl group, where hydroxyl or methoxy substitutions influence solubility and hydrogen-bonding capacity .

- Compounds in (e.g., 1104927-49-2) include methoxyethylamino groups, which may enhance metabolic stability compared to the target’s rigid thiopyran-bound methoxy group .

Methylsulfonyl vs. Thioether Groups ()

The methylsulfonyl group in the target compound is a polar, electron-withdrawing substituent, whereas thioether groups in AZ331 and AZ257 () are less polar but may confer redox activity or metal-binding properties .

Methodological Approaches to Similarity Assessment ()

Virtual screening protocols often rely on structural similarity metrics to predict bioactivity. As noted in , methods like the Tanimoto coefficient or fingerprint-based analyses quantify similarity based on shared functional groups or substructures . Applying these methods to the target compound and its analogs would highlight:

- High similarity to carboxamide-containing heterocycles (e.g., imidazolidines, dihydropyridines).

- Divergence in core ring systems (thiopyran vs. pyridine, benzothiazole), which could lead to distinct target affinities.

Data Tables: Structural and Functional Comparisons

Table 1. Key Structural Features of Target Compound and Analogs

Research Findings and Implications

- Substituent Optimization : suggests that electron-withdrawing groups (e.g., nitro, methylsulfonyl) enhance activity in heterocyclic compounds . The target’s methylsulfonyl group may similarly improve binding or stability.

- Core Rigidity : The thiopyran ring’s saturation and conformation may reduce metabolic degradation compared to unsaturated cores like dihydropyridines .

- Similarity Metrics : Structural alignment tools () would classify the target as moderately similar to carboxamide derivatives but distinct in ring systems, underscoring the need for empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.